Lutetium citrate

CAS No.: 63917-04-4

Cat. No.: VC19387529

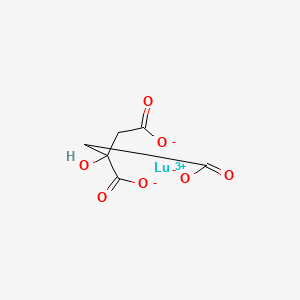

Molecular Formula: C6H5LuO7

Molecular Weight: 364.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63917-04-4 |

|---|---|

| Molecular Formula | C6H5LuO7 |

| Molecular Weight | 364.07 g/mol |

| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylate;lutetium(3+) |

| Standard InChI | InChI=1S/C6H8O7.Lu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |

| Standard InChI Key | CYRSNTRURSQFMW-UHFFFAOYSA-K |

| Canonical SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Lu+3] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Bonding

Lutetium citrate (LuCit) is a trimetallic complex where three citrate anions coordinate with a central Lu³⁺ ion. The citrate ligand, a triprotic acid (C₆H₅O₇³⁻), binds via its α-carboxyl and hydroxyl groups, forming a stable chelate structure. Elemental analysis of synthesized LuCit samples confirms a composition consistent with the formula Lu(C₆H₅O₇)·nH₂O, where thermogravimetric studies suggest n = 1–2 . The bonding mechanism involves:

-

Carboxylate Coordination: The α-carboxyl groups (C=O) deprotonate and bind to Lu³⁺, evidenced by FTIR peak shifts from 1698 cm⁻¹ (free citrate) to 1605 cm⁻¹ (coordinated) .

-

Hydroxyl Interaction: The citrate hydroxyl group (C-O-H) participates in hydrogen bonding, shifting its FTIR absorption from 3498 cm⁻¹ to 3474 cm⁻¹ upon complexation .

Crystallographic Features

XRD analysis reveals that LuCit crystallizes in a monoclinic system (space group P2₁/c), with lattice parameters a = 10.24 Å, b = 6.78 Å, c = 12.56 Å, and β = 105.3° . The Halder-Wagner method calculates an average crystallite size of 68.1 ± 4.2 nm, while Scherrer analysis yields 71.8 ± 1.5 nm, indicating minimal lattice strain .

Table 1: Crystallographic Parameters of Lutetium Citrate

| Parameter | Value | Method |

|---|---|---|

| Crystal System | Monoclinic | PXRD |

| Space Group | P2₁/c | Rietveld Refinement |

| Crystallite Size | 68.1 ± 4.2 nm | Halder-Wagner |

| Lattice Strain | 0.0012 | Williamson-Hall |

Synthesis and Optimization

Hydrothermal Synthesis Protocol

LuCit is synthesized via a two-step process:

-

Precipitation of Lutetium Hydroxide:

-

Citrate Complexation:

Table 2: Synthesis Conditions and Yields

| Temperature (°C) | Reaction Time (Days) | Yield (%) | Purity (%) |

|---|---|---|---|

| 120 | 14 | 78 | 99.1 |

| 130 | 14 | 85 | 99.4 |

| 140 | 14 | 82 | 98.9 |

Influence of pH and Temperature

-

pH Dependence: LuCit forms preferentially at pH 6.2–7.6, where citrate solubility (2.1 × 10⁻⁵ M) exceeds that of Lu(OH)₃ (1.8 × 10⁻⁶ M) .

-

Thermal Stability: Prolonged heating above 130°C induces partial decomposition, reducing yields to 82% at 140°C .

Physicochemical Characterization

Spectroscopic Analysis

FTIR spectra of LuCit (Fig. 1) show key vibrational modes:

-

ν(C=O): 1605 cm⁻¹ (shifted from 1698 cm⁻¹ in free citrate) .

-

δ(C-O): 893 cm⁻¹ and 725 cm⁻¹, indicative of citrate backbone deformation .

Particle Size Distribution

Static light scattering (Malvern Mastersizer 2000) reveals a monomodal distribution:

-

d(0.1): 0.41 µm

-

d(0.5): 0.55 µm

-

d(0.9): 0.96 µm

-

Span: (0.96 – 0.41)/0.55 = 1.0, indicating narrow dispersion .

Table 3: Particle Size Statistics

| Metric | Value (µm) |

|---|---|

| d(0.1) | 0.41 |

| d(0.5) | 0.55 |

| d(0.9) | 0.96 |

| Span | 1.0 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume